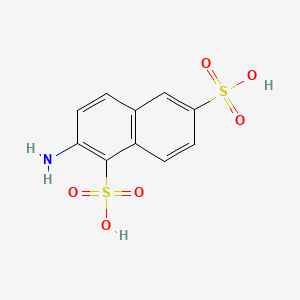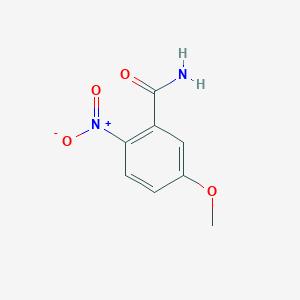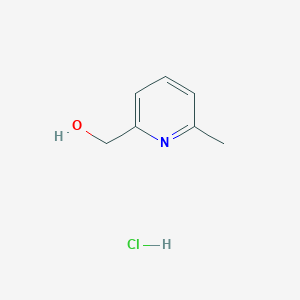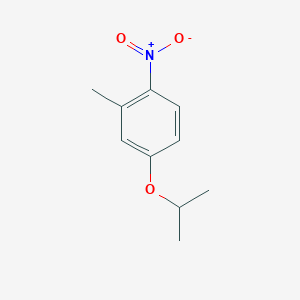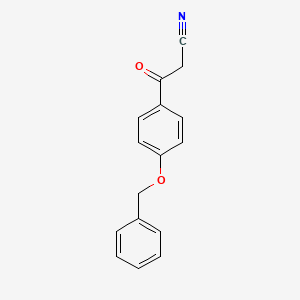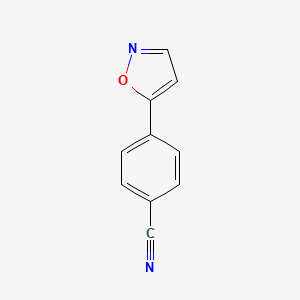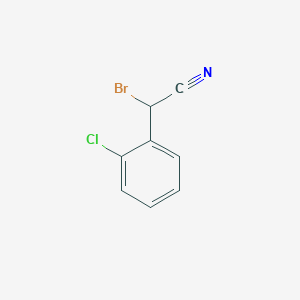
2-bromo-2-(2-chlorophenyl)acetonitrile
Overview
Description
2-bromo-2-(2-chlorophenyl)acetonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a bromine atom and a chlorine atom attached to a phenyl ring, with an acetonitrile group (-CH2CN) as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-2-(2-chlorophenyl)acetonitrile typically involves the bromination of 2-chlorobenzyl cyanide. One common method is the reaction of 2-chlorobenzyl cyanide with bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-2-(2-chlorophenyl)acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted phenylacetonitriles with various functional groups.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include primary amines and other reduced derivatives.
Scientific Research Applications
2-bromo-2-(2-chlorophenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-2-(2-chlorophenyl)acetonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chlorobenzonitrile
- 2-Chloro-4-bromobenzonitrile
- 2-Bromo-3-chlorobenzonitrile
Uniqueness
2-bromo-2-(2-chlorophenyl)acetonitrile is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms provides opportunities for selective functionalization and derivatization, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C8H5BrClN |
|---|---|
Molecular Weight |
230.49 g/mol |
IUPAC Name |
2-bromo-2-(2-chlorophenyl)acetonitrile |
InChI |
InChI=1S/C8H5BrClN/c9-7(5-11)6-3-1-2-4-8(6)10/h1-4,7H |
InChI Key |
KRRGHWZMBJGPFK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(C#N)Br)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)Br)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
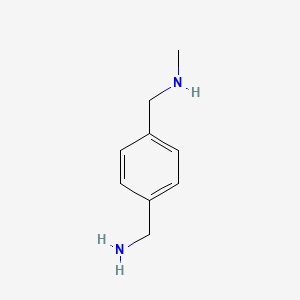
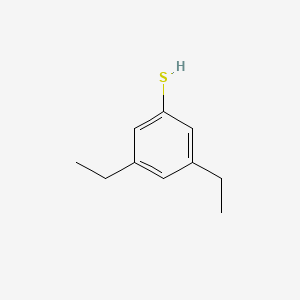
![2-(4-Ethylphenyl)-5-methoxyimidazo[2,1-b]benzothiazole](/img/structure/B1645927.png)
![2-(2,5-Dimethylphenyl)-7-methoxyimidazo[2,1-b]benzothiazole](/img/structure/B1645929.png)

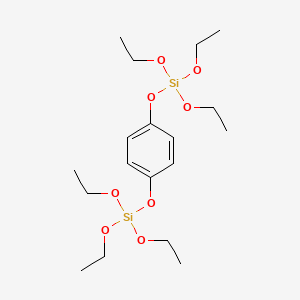
![1,2,3-Trifluoro-5-[4-(4-methylcyclohexyl)cyclohexyl]benzene](/img/structure/B1645950.png)
